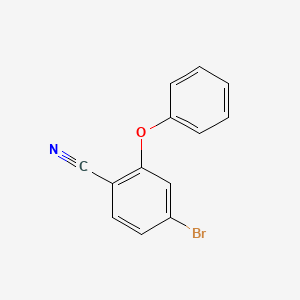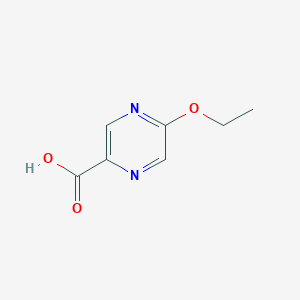
4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
説明
“4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid” is a chemical compound that has been studied for its potential anticancer properties . It is a hybrid compound that combines the structures of 1,2,4-triazole and benzoic acid .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis process involved the use of different precursors, and the influence of in situ hydrolysis reactions on the assembly process was noted .Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid” was established by NMR and MS analysis . The structure is a hybrid of 1,2,4-triazole and benzoic acid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid” were influenced by in situ hydrolysis reactions . These reactions regulated the structure by changing the concentration of HDTBA during the assembly process, which in turn regulated the coordination competition between HDTBA and inorganic anions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid” include its molecular structure, which was established by NMR and MS analysis . More specific properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on chemical databases .科学的研究の応用
1. Anticancer Agents
- Application Summary: 1,2,4-triazole derivatives, including 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid, have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .
- Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using MTT assay .
- Results: Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
2. Agrochemicals
- Application Summary: Certain 1,2,4-triazol derivatives could be applied as new agrochemicals, functioning as root growth stimulants .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds promote primary root length and influence the levels of endogenous hormones (IAA, ABA and GA3), playing an important role in controlling the primary root development .
3. Antimicrobial Agents
- Application Summary: Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which could potentially include 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid, have been synthesized and evaluated for their antimicrobial activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results of the antimicrobial activities of these compounds were not provided in the source .
4. Therapeutic Applications
- Application Summary: Triazoles and their derivatives, including 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid, have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results of these therapeutic applications were not provided in the source .
5. Antifungal Agents
- Application Summary: Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results of these antifungal applications were not provided in the source .
6. Antidepressant Agents
- Application Summary: Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results of these antidepressant applications were not provided in the source .
将来の方向性
The results of the studies indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of medicinal chemistry and drug development.
特性
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-12-8(2)14(13-7)10-5-3-9(4-6-10)11(15)16/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZZTADGKDAIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)
![(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1442980.png)
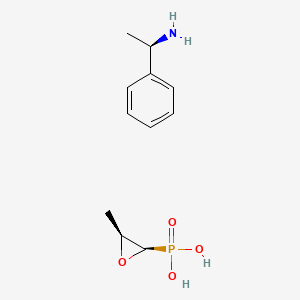
![{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol](/img/structure/B1442983.png)
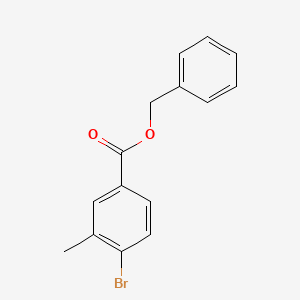

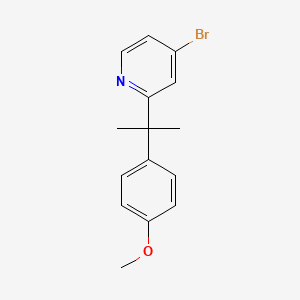
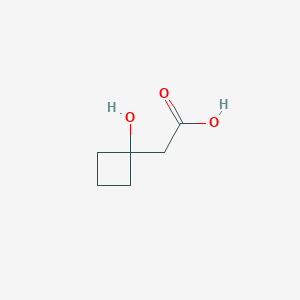
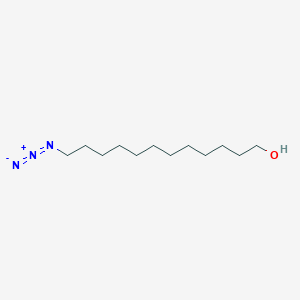

![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)

